molecular formula C8H16O2 B095702 Tert-butyl 2-methylpropanoate CAS No. 16889-72-8

Tert-butyl 2-methylpropanoate

Cat. No. B095702
CAS RN: 16889-72-8
M. Wt: 144.21 g/mol
InChI Key: KVWOTUDBCFBGFJ-UHFFFAOYSA-N
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Patent
US06750236B2

Procedure details

With ice-cooling, a solution of 73.0 g (0.985 mol) of tert-butanol, 190 g (1.877 mol) of triethylamine and 0.573 g (0.0047 mol) of DMAP in 750 ml of dichloromethane is treated with a solution of 100 g (0.939 mmol) of isobutyryl chloride in 150 ml of dichloromethane, and the mixture is then stirred overnight. 500 ml of 2 M hydrochloric acid are then added, the aqueous phase is extracted with dichloromethane and the combined organic phases are washed with water, sat. NaHCO3 solution and sat. NaCl solution, dried over sodium sulphate and concentrated. Distillative purification of the crude product gives 65.5 g (48%) of tert-butyl 2-methylpropionate.
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
0.573 g
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[C:13](Cl)(=[O:17])[CH:14]([CH3:16])[CH3:15].Cl>CN(C1C=CN=CC=1)C.ClCCl>[CH3:15][CH:14]([CH3:16])[C:13]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:17]

Inputs

Step One
Name
Quantity
73 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
190 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 g
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
0.573 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
750 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is then stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With ice-cooling
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with dichloromethane
WASH
Type
WASH
Details
the combined organic phases are washed with water, sat. NaHCO3 solution and sat. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillative purification of the crude product

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 65.5 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48370%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.